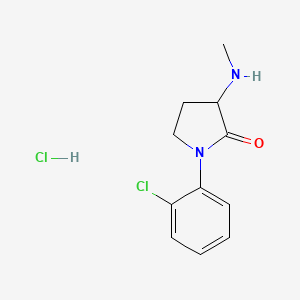

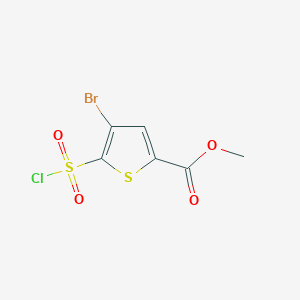

![molecular formula C7H11ClN2O2S B1423027 Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride CAS No. 1306607-11-3](/img/structure/B1423027.png)

Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride

Übersicht

Beschreibung

“Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen . This ring has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various amines and other compounds . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity makes the ring a versatile entity in chemical reactions.Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where various chemical reactions can take place. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Applications

- Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride has been synthesized and used as a starting material in the creation of various compounds with antihypertensive α-blocking activity. These compounds exhibit low toxicity and good antihypertensive effects (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Applications

- A range of derivatives synthesized from this compound have demonstrated significant antimicrobial properties. These include compounds with potential antibacterial and antifungal activities (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009), (Wagle, Adhikari, & Kumari, 2008).

Anticancer Research

- Certain compounds derived from this compound have shown promising anticancer activities. These include derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antitumor and Antifilarial Applications

- Research indicates that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound derived from this chemical, has significant antitumor and antifilarial activities. It shows potential as an inhibitor of leukemia L1210 cell proliferation and exhibits antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Cardioprotective Activity

- Some derivatives synthesized from this compound have shown cardioprotective effects. These compounds have been found to possess a moderate to high cardioprotective effect in vitro on the isolated rings of the thoracic aorta of laboratory rats (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).

Fluorescence Studies in Biologically Active Compounds

- The compound has been studied for its fluorescence effects in aqueous solutions at various pH levels, demonstrating dual fluorescence and distinct fluorescence emissions. These effects are influenced by aggregation factors and charge transfer effects (Matwijczuk, Karcz, Pustuła, Makowski, Górecki, Kluczyk, Karpińska, Niewiadomy, & Gagoś, 2018).

Zukünftige Richtungen

Thiazole derivatives have been the focus of medicinal chemists due to their various pharmaceutical applications . They are being developed as novel therapeutic agents for a variety of pathological conditions . Therefore, future research may focus on finding new leads among thiazole derivatives, which may later be translated into new drugs .

Wirkmechanismus

Target of Action

Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

The mode of action of thiazole derivatives is diverse, depending on the specific compound and its targets . Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

The solubility of thiazole in various solvents suggests that its action could be influenced by the chemical environment .

Eigenschaften

IUPAC Name |

methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-8-7-9-5(4-12-7)3-6(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXQHQLTDPDAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

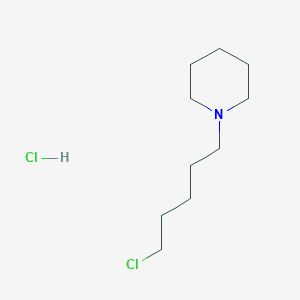

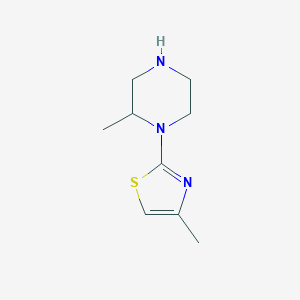

![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

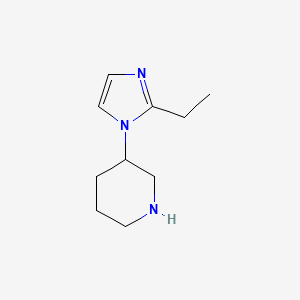

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

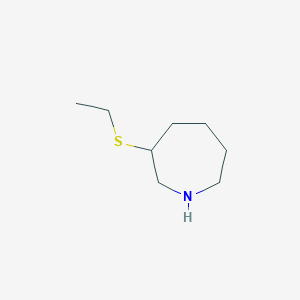

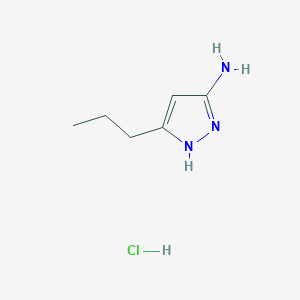

amine](/img/structure/B1422956.png)

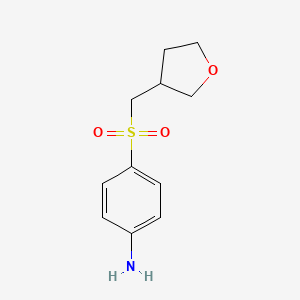

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)